molecular formula C9H14N2 B1277864 N1,N1,3-Trimethylbenzene-1,4-diamine CAS No. 2359-53-7

N1,N1,3-Trimethylbenzene-1,4-diamine

Cat. No. B1277864
CAS RN: 2359-53-7
M. Wt: 150.22 g/mol
InChI Key: POKISONDDBRXBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available amines and nitrobenzenes. For instance, a monosubstituted benzene-1,2-diamine building block was prepared from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another example is the synthesis of a diamine, 1,3-bis(4-aminophenoxy) benzene, which was synthesized from the condensation of resorcinol with p-chloronitrobenzene, followed by reduction . These methods could potentially be adapted for the synthesis of "N1,N1,3-Trimethylbenzene-1,4-diamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of a related compound, N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, was determined to be monoclinic with specific cell parameters, and the dihedral angle between the two phenyl rings was found to be 25.9 degrees . Similarly, the structure of another compound, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine, was also elucidated using X-ray diffraction, revealing an E configuration around the central C=N bond . These analyses provide valuable information about the geometry and conformation of the molecules, which could be relevant when studying "N1,N1,3-Trimethylbenzene-1,4-diamine".

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "N1,N1,3-Trimethylbenzene-1,4-diamine". However, the synthesis of related compounds suggests that these diamines can participate in condensation reactions to form imines or can be used as building blocks for more complex molecules, such as polyamide-imides . The reactivity of the amino groups in these compounds is a key aspect of their chemistry and could be extrapolated to "N1,N1,3-Trimethylbenzene-1,4-diamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the solubility and thermal stability of polyamide-imides derived from aromatic diamines were studied, showing excellent solubility for most polymers and no significant weight loss up to approximately 450°C . These properties are crucial for the practical application of these materials. The antibacterial activity of some synthesized compounds was also reported to be moderate, indicating potential for biomedical applications . These findings could inform the expected properties of "N1,N1,3-Trimethylbenzene-1,4-diamine", although direct studies on this specific compound would be necessary for accurate characterization.

Scientific Research Applications

  • Pharmaceuticals

    • N1,N1,3-Trimethylbenzene-1,4-diamine is a chemical compound that holds immense potential in the field of pharmaceuticals.
  • Catalysis

    • This compound also has potential applications in the field of catalysis.
  • Materials Science

    • N1,N1,3-Trimethylbenzene-1,4-diamine can be used in the field of materials science.
  • Synthetic Organic Chemistry

    • 1,3-Diamines, such as N1,N1,3-Trimethylbenzene-1,4-diamine, serve as building blocks in synthetic organic chemistry .
  • Light-Emitting Systems

    • Triferrocenyl-substituted 1,3,5-triphenylbenzene, a compound related to N1,N1,3-Trimethylbenzene-1,4-diamine, has been studied for its potential as a cyan-light emitting molecule .
    • The compound shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
    • This suggests that N1,N1,3-Trimethylbenzene-1,4-diamine could potentially be used in the design of new, efficient light-emitting systems .
  • Light-Emitting Systems

    • Triferrocenyl-substituted 1,3,5-triphenylbenzene, a compound related to N1,N1,3-Trimethylbenzene-1,4-diamine, has been studied for its potential as a cyan-light emitting molecule .
    • The compound shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
    • This suggests that N1,N1,3-Trimethylbenzene-1,4-diamine could potentially be used in the design of new, efficient light-emitting systems .

properties

IUPAC Name

4-N,4-N,2-trimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKISONDDBRXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431117
Record name N~4~,N~4~,2-Trimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,3-Trimethylbenzene-1,4-diamine

CAS RN

2359-53-7
Record name N~4~,N~4~,2-Trimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N,3-trimethylbenzene-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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